3-[4-[(2-Methylpropan-2-yl)oxycarbonyl]phenyl]-2-(phenylmethoxycarbonylamino)propanoic acid
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Overview
Description
3-[4-[(2-Methylpropan-2-yl)oxycarbonyl]phenyl]-2-(phenylmethoxycarbonylamino)propanoic acid is a complex organic compound with significant applications in various fields of scientific research. This compound is characterized by its unique structural features, which include a phenyl group, a methoxycarbonylamino group, and a methylpropan-2-yl group. These structural elements contribute to its distinct chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-[(2-Methylpropan-2-yl)oxycarbonyl]phenyl]-2-(phenylmethoxycarbonylamino)propanoic acid typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Phenyl Group:
Introduction of the Methoxycarbonylamino Group: This step involves the use of a suitable amine and a methoxycarbonylating agent under controlled conditions.
Addition of the Methylpropan-2-yl Group:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography and crystallization to ensure the compound meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
3-[4-[(2-Methylpropan-2-yl)oxycarbonyl]phenyl]-2-(phenylmethoxycarbonylamino)propanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the phenyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as halides or amines in the presence of a suitable catalyst.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
3-[4-[(2-Methylpropan-2-yl)oxycarbonyl]phenyl]-2-(phenylmethoxycarbonylamino)propanoic acid has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of 3-[4-[(2-Methylpropan-2-yl)oxycarbonyl]phenyl]-2-(phenylmethoxycarbonylamino)propanoic acid involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2-Propanol, 2-methyl-: Shares the methylpropan-2-yl group but differs in overall structure and reactivity.
Propanoic acid, 2-methyl-, 3-phenyl-2-propenyl ester: Contains a phenyl group and a propanoic acid moiety but differs in the ester linkage.
Uniqueness
3-[4-[(2-Methylpropan-2-yl)oxycarbonyl]phenyl]-2-(phenylmethoxycarbonylamino)propanoic acid is unique due to its combination of functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications in research and industry.
Properties
IUPAC Name |
3-[4-[(2-methylpropan-2-yl)oxycarbonyl]phenyl]-2-(phenylmethoxycarbonylamino)propanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25NO6/c1-22(2,3)29-20(26)17-11-9-15(10-12-17)13-18(19(24)25)23-21(27)28-14-16-7-5-4-6-8-16/h4-12,18H,13-14H2,1-3H3,(H,23,27)(H,24,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IRYLLSSJKNKUNJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1=CC=C(C=C1)CC(C(=O)O)NC(=O)OCC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25NO6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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